molecular formula C13H17NO2 B1409549 (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone CAS No. 1698405-66-1

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone

Cat. No.: B1409549
CAS No.: 1698405-66-1
M. Wt: 219.28 g/mol
InChI Key: YJPLPHTVHZLKME-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.20–7.15 (d, 1H, aromatic C–H)
    • δ 6.70–6.65 (d, 1H, aromatic C–H)
    • δ 3.60–3.40 (m, 4H, piperidine N–CH₂)
    • δ 2.50–2.30 (m, 5H, piperidine CH₂ and aromatic CH₃)
    • δ 1.60–1.40 (m, 6H, piperidine CH₂)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170.2 (C=O)
    • δ 155.8 (aromatic C–OH)
    • δ 130.5–115.3 (aromatic carbons)
    • δ 48.9–22.1 (piperidine carbons)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3280 cm⁻¹ (O–H stretch)
  • 2920 cm⁻¹ (C–H stretch, CH₃)
  • 1640 cm⁻¹ (C=O stretch)
  • 1595 cm⁻¹ (aromatic C=C)

UV-Vis Spectroscopy

In methanol, the compound shows λₘₐₐ at 275 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic system .

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 219.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include loss of the piperidine ring (m/z 121) and subsequent decarbonylation (m/z 93) .

Thermogravimetric Analysis and Differential Scanning Calorimetry Data

Thermal stability was assessed via thermogravimetric analysis (TGA), revealing decomposition onset at 215°C with a mass loss of 95% by 400°C. Differential scanning calorimetry (DSC) shows a melting endotherm at 142–145°C (ΔH = 98 J/g), indicative of a crystalline phase .

Table 2: Thermal properties

Technique Observation
TGA Decomposition onset: 215°C
DSC Melting point: 142–145°C

Solubility Parameters and Partition Coefficient (LogP) Determinations

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL) and chlorinated solvents (e.g., chloroform, 15 mg/mL). The experimental octanol-water partition coefficient (LogP) is 2.8 , calculated using shake-flask methods, aligning with predicted values from fragment-based approaches .

Table 3: Solubility and partitioning data

Solvent/Parameter Value
Water <0.1 mg/mL
DMSO 25 mg/mL
Chloroform 15 mg/mL
LogP 2.8

Properties

IUPAC Name

(4-hydroxy-2-methylphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-9-11(15)5-6-12(10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLPHTVHZLKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-2-methylbenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 4-hydroxy-2-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has indicated that (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone can act as an inhibitor of specific enzymes, such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition is significant for developing treatments for conditions related to hyperpigmentation.

Case Study: Inhibition of Tyrosinase
A study synthesized several derivatives based on this compound, assessing their inhibitory effects against tyrosinase derived from Agaricus bisporus. The most promising derivative demonstrated an IC50 value of 1.5 μM, indicating strong inhibitory potential without cytotoxic effects on human cells .

CompoundIC50 Value (μM)Cytotoxicity
Derivative A1.5None detected
Derivative B5.0Low
Derivative C17.8Moderate

Treatment of CNS Disorders

Another significant application is the potential treatment of central nervous system (CNS) disorders, including Alzheimer's disease and mild cognitive impairment. The compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndromes and cognitive decline .

Clinical Implications:
The inhibition of this enzyme may lead to improved cognitive function and metabolic health, suggesting that compounds like this compound could be useful in developing therapeutic strategies for Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its pharmacological properties. Researchers have explored different substituents on the aromatic ring to optimize activity against targeted enzymes.

Synthesis Overview:
Recent studies have reported successful synthesis pathways involving coupling reactions between piperidine derivatives and aromatic compounds under basic conditions .

Antioxidant Properties

In addition to its enzymatic inhibition capabilities, the compound has demonstrated antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases.

Research Findings:
A series of studies highlighted that certain derivatives exhibited significant antioxidant activity, which could be beneficial in formulating supplements or drugs aimed at reducing oxidative damage in cells .

Summary of Findings

The applications of this compound span across several therapeutic areas:

Application AreaSpecific UseEvidence
Enzymatic InhibitionTyrosinase InhibitorIC50 values < 5 μM
CNS DisordersPotential Alzheimer’s treatmentInhibition of 11β-HSD type 1
Antioxidant ActivityReducing oxidative stressSignificant activity observed

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The pharmacological profile of piperidinyl methanone derivatives is highly dependent on substituents on the phenyl ring and adjacent heterocyclic groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Piperidinyl Methanone Derivatives
Compound Name Substituents/Modifications Target Receptor Affinity/Activity (pKi/IC₅₀) Key Applications References
F13714 3-Cl,4-F-phenyl; 5-Me-6-MeNH₂-pyridine 5-HT1A pKi = 10.4 (human 5-HT1A) Antidepressant, rapid receptor desensitization
ADX47273 S-(4-F-phenyl); [1,2,4]-oxadiazole mGluR5 Preclinical PAM activity Antipsychotic, procognitive effects
Compound 2,4-diF-phenyl; oxime derivatives N/A Moderate antibacterial/antioxidant Antimicrobial, antioxidant screening
4-Bromo-2-methyl-phenyl 4-Br,2-Me-phenyl N/A Synthetic intermediate Potential lead for further derivatization
Target Compound 4-OH,2-Me-phenyl Hypothetical 5-HT1A Not reported Requires in vitro/in vivo validation N/A
Key Observations:

Receptor Selectivity: F13714 exhibits nanomolar affinity for 5-HT1A receptors (pKi = 10.4) due to its 3-chloro-4-fluorophenyl group and pyridine-based substituents, which enhance receptor interaction . ADX47273 targets mGluR5 via a distinct oxadiazole moiety, demonstrating the scaffold's versatility for different CNS targets .

Functional Group Impact: Hydroxy vs. Methyl Group: The 2-methyl substituent in the target compound could enhance lipophilicity, favoring blood-brain barrier penetration, similar to F13714's 5-methyl group .

Biological Activity: F13714 induces rapid desensitization of 5-HT1A autoreceptors at low doses (ED₅₀ = 0.04 mg/kg), while partial agonists like flesinoxan require higher doses (ED₅₀ = 0.77 mg/kg) . This highlights the role of high-efficacy substituents in therapeutic onset. The compound shows moderate antibacterial activity, indicating that non-CNS applications are feasible with appropriate substitutions .

Structure-Activity Relationship (SAR) Insights

  • Pyridine Modifications: In F13714 and its analogs, the 5-methyl-6-methylamino-pyridine group synergistically enhances 5-HT1A affinity by optimizing steric and electronic interactions with the receptor’s binding pocket .
  • Halogen Effects : Fluorine and chlorine atoms in F13714 improve metabolic stability and receptor binding through hydrophobic and electrostatic interactions .
  • Hydroxy Group Potential: The 4-hydroxy group in the target compound may confer antioxidant properties or act as a hydrogen-bond donor, though this requires experimental validation.

Biological Activity

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound can be described as having a piperidine ring substituted with a hydroxyl group and a methyl group on the phenyl moiety. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2, and it possesses unique properties that contribute to its biological activity.

Recent studies have indicated that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes and receptors. The following mechanisms have been identified:

  • Dopamine Transporter Inhibition : Similar compounds have been shown to act as dopamine transporter (DAT) inhibitors, which could potentially lead to applications in treating neuropsychiatric disorders .
  • Antimicrobial Activity : Research has suggested that derivatives of this compound possess antimicrobial properties, particularly against fungal pathogens. The presence of the hydroxyl group is believed to enhance this activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions like metabolic syndrome .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly alter its potency and selectivity:

ModificationEffect on Activity
Hydroxyl Group at 4-positionEnhances binding affinity to DAT
Methyl SubstitutionAlters pharmacokinetic properties
Piperidine Ring ModificationsImpacts enzyme inhibition efficacy

Case Study 1: Dopamine Transporter Inhibition

A study investigated the binding affinity of this compound analogs at the DAT. The results indicated that certain modifications led to increased potency, with IC50 values in the low nanomolar range, suggesting potential for treating cocaine addiction by mimicking cocaine's effects without its adverse side effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of piperidine derivatives, this compound exhibited significant antifungal activity against strains such as Candida albicans. The study highlighted the importance of structural features in enhancing bioactivity against resistant strains .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride with a piperidine derivative via nucleophilic acyl substitution. For example, describes similar compounds synthesized using Friedel-Crafts acylation or condensation reactions under anhydrous conditions. Key intermediates are characterized using 1H-NMR and 13C-NMR spectroscopy to confirm bond formation and chemical environments . HPLC (e.g., 95% purity at 254 nm) and elemental analysis (C, H, N content verification) ensure intermediate purity .

Basic: How is the purity of this compound assessed, and what analytical techniques are recommended?

Methodological Answer:
Purity is evaluated via:

  • Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor retention times and peak homogeneity .
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Elemental analysis to validate stoichiometric ratios of C, H, and N .
  • Thin-layer chromatography (TLC) for rapid purity assessment during synthesis.

Advanced: What challenges arise in determining the crystal structure of this compound, and how can SHELX programs address them?

Methodological Answer:
Challenges include low crystal quality, twinning, and weak diffraction. SHELX software (e.g., SHELXL for refinement, SHELXD for phase solution) is optimized for small-molecule crystallography. Key steps:

  • Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, 1.54186 Å) at low temperatures (e.g., 292 K) to minimize thermal motion .
  • Space group determination : Monoclinic systems (e.g., C2/c) require careful indexing of unit cell parameters (e.g., a = 36.3267 Å, β = 122.928°) .
  • Refinement : SHELXL’s robust algorithms handle absorption corrections and R-factor minimization (e.g., R(int) = 0.1129 in ) .

Advanced: How can researchers resolve contradictions in biological activity data for piperidin-1-yl-methanone derivatives?

Methodological Answer:
Contradictions (e.g., varying receptor affinities) require:

  • Dose-response studies : Testing agonists/antagonists across concentrations (e.g., 0.01–10 mg/kg in ) to establish EC50/IC50 values.
  • Receptor selectivity assays : Use radioligand binding assays (e.g., mGluR5 or 5-HT1A/2A receptors) to rule off-target effects .
  • Statistical rigor : Multivariate analysis to account for variables like solvent effects, enantiomeric purity, or metabolic stability .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad singlet ~δ 5.5 ppm), and piperidine CH2 signals (δ 1.5–3.0 ppm) .
  • 13C-NMR : Confirms carbonyl carbons (δ ~170 ppm) and quaternary aromatic carbons.
  • FT-IR : Validates C=O stretches (~1650 cm⁻¹) and O-H bonds (~3300 cm⁻¹).
  • UV-Vis : Assesses π→π* transitions in the aromatic system .

Advanced: What strategies optimize the yield and selectivity of this compound derivatives?

Methodological Answer:

  • Catalyst optimization : Lewis acids (e.g., AlCl3) enhance acylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted oxidation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers, away from moisture and light, at 2–8°C .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., 5-HT receptors) using crystal structures (e.g., PDB entries) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

Basic: What chromatographic techniques are suitable for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Silica gel columns with gradient elution (e.g., hexane/EtOAc 5:5 → 3:7) .
  • Prep-HPLC : C18 columns with methanol/water mobile phases for high-purity isolation.
  • Size-exclusion chromatography : Separates by molecular weight in complex mixtures.

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

  • Steric hindrance : Bulky groups (e.g., 4-isopropyl in ) slow nucleophilic attack at the carbonyl.
  • Electronic effects : Electron-donating groups (e.g., -OCH3) activate the aromatic ring for electrophilic substitution.
  • Hydrogen bonding : The hydroxyl group enhances solubility and directs regioselective functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone
Reactant of Route 2
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(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone

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